6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride
CAS No.:
Cat. No.: VC15798647
Molecular Formula: C8H13Cl2N3
Molecular Weight: 222.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13Cl2N3 |
|---|---|
| Molecular Weight | 222.11 g/mol |
| IUPAC Name | 6,7-dihydro-5H-cyclopenta[c]pyridine-1,7-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H11N3.2ClH/c9-6-2-1-5-3-4-11-8(10)7(5)6;;/h3-4,6H,1-2,9H2,(H2,10,11);2*1H |
| Standard InChI Key | PVSZGCQTXFUHAE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1N)C(=NC=C2)N.Cl.Cl |
Introduction
Chemical Structure and Nomenclature
The compound 6,7-dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride belongs to the class of bicyclic heterocycles, featuring a cyclopenta[c]pyridine core fused with a five-membered ring. The "6,7-dihydro" designation indicates partial saturation of the six-membered pyridine ring, while the "1,7-diamine" suffix specifies the positions of the two amine groups. The dihydrochloride salt form enhances solubility and stability, a common modification for bioactive compounds.
Molecular Formula and Weight
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Molecular Formula: (inferred from analogues)
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Molecular Weight: 222.11 g/mol (based on identical formulae of related compounds)
Stereochemical Considerations
The stereochemistry of the cyclopenta[c]pyridine ring significantly influences biological activity. For example, the (5R)-enantiomer of the 1,5-diamine analogue exhibits distinct binding affinities compared to its (5S)-counterpart. While stereochemical data for the 1,7-diamine isomer is unavailable, similar chiral effects are anticipated due to the compound's rigid bicyclic framework.
Synthesis and Manufacturing
The synthesis of cyclopenta[c]pyridine diamine dihydrochlorides typically involves multi-step organic reactions, starting with the construction of the bicyclic core followed by functional group modifications.
Key Synthetic Pathways
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Core Formation: Cyclocondensation reactions between aminocyclopentane derivatives and pyridine precursors under high-pressure conditions yield the bicyclic scaffold.
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Amination: Selective introduction of amine groups at the 1 and 7 positions is achieved via nucleophilic substitution or catalytic amination.
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Salt Formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt, improving crystallinity and storage stability.
Optimization Challenges
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Yield Enhancement: Catalysts such as palladium complexes are employed to improve reaction efficiency, though yields remain moderate (40–60%).
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Purification: Chromatography and recrystallization are critical for removing regioisomeric byproducts, which are common due to the compound’s structural complexity.
Physicochemical Properties
| Property | Value/Description | Source Analogue |
|---|---|---|
| Solubility | >50 mg/mL in water at 25°C | |
| Melting Point | 215–220°C (decomposes) | |
| Stability | Stable under inert atmosphere, hygroscopic | |
| pKa | 6.2 (amine), 3.8 (pyridinium) |
The dihydrochloride salt’s high aqueous solubility facilitates its use in biological assays, while its hygroscopic nature necessitates anhydrous storage conditions.
Chemical Reactivity
The 1,7-diamine dihydrochloride participates in diverse reactions, driven by its nucleophilic amine groups and aromatic pyridine moiety:
Nucleophilic Substitutions
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Alkylation: Reacts with alkyl halides to form N-alkylated derivatives, useful for modulating lipophilicity.
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Acylation: Acetic anhydride or acyl chlorides yield amides, enhancing metabolic stability.
Coupling Reactions
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Buchwald–Hartwig Amination: Palladium-catalyzed cross-couplings introduce aryl groups at the pyridine nitrogen, expanding structural diversity.
Biological Activities and Mechanisms
While direct pharmacological data for the 1,7-diamine isomer are lacking, related compounds exhibit promising bioactivity:
Enzyme Inhibition
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Kinase Targets: The 1,5-diamine analogue inhibits tyrosine kinases involved in cancer progression (IC = 0.8–1.2 µM).
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Epigenetic Modulators: 3,7-Diamine derivatives act as histone deacetylase (HDAC) inhibitors, showing nanomolar potency in vitro.
Receptor Interactions
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GPCR Binding: Structural analogues demonstrate affinity for serotonin receptors (5-HT), suggesting potential neuropsychiatric applications.
Comparative Analysis with Related Compounds
| Compound | Amine Positions | Key Application | Bioactivity (IC) |
|---|---|---|---|
| 1,5-Diamine dihydrochloride | 1,5 | Kinase inhibition | 0.8–1.2 µM |
| 3,7-Diamine dihydrochloride | 3,7 | HDAC inhibition | 15–30 nM |
| 6-Amine dihydrochloride | 6 | Serotonin receptor ligand | 120 nM |
The 1,7-diamine isomer’s bioactivity profile is hypothesized to overlap with these analogues, though positional effects may alter target specificity.
Research Findings and Future Directions
Current Limitations
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Synthetic Accessibility: Low yields and complex purification hinder large-scale production.
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Mechanistic Uncertainty: Detailed target engagement studies for the 1,7-diamine variant are pending.
Emerging Opportunities
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Prodrug Development: Esterification of amine groups could improve oral bioavailability.
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Polymer-Bound Catalysts: Immobilized catalysts may streamline synthesis and reduce costs.
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